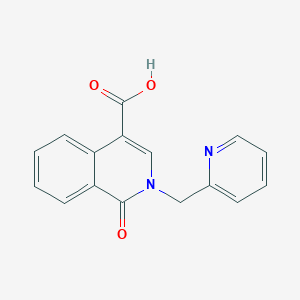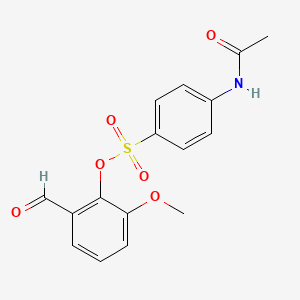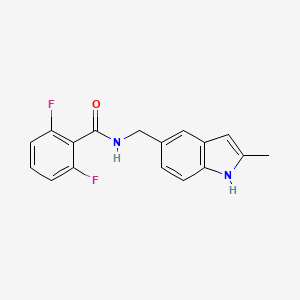![molecular formula C23H24ClN5O2S B2806316 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-32-7](/img/structure/B2806316.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazole ring, and a thiazole ring . It also contains a methoxyphenyl group and a chlorophenyl group . The presence of these functional groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step protocol . For example, a related compound was synthesized in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques, including high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds related to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves complex chemical reactions to create novel structures with potential biological activities. These compounds are characterized using techniques such as HRMS, IR, ^1H and ^13C NMR experiments to determine their molecular structure (M. Wujec & R. Typek, 2023). Additionally, quantum chemical calculations provide insights into their energy, geometrical structure, vibrational wavenumbers, and electronic properties, aiding in the understanding of their potential as chemotherapeutic agents (A. El-Emam et al., 2012).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of 1,2,4-triazole derivatives. Compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including those similar to the target compound, showed good or moderate activities against tested microorganisms (H. Bektaş et al., 2007). This highlights the role of 1,2,4-triazole derivatives in developing new antimicrobial agents.
Molecular Docking Studies for Anticancer Properties
Molecular docking studies reveal the anticancer potential of benzimidazole derivatives bearing 1,2,4-triazole, demonstrating interactions with the epidermal growth factor receptor (EGFR) binding pocket. These compounds, including those with structural similarities to the subject compound, exhibit promising anti-cancer activities, with one showing the best binding affinity (A. Karayel, 2021).
Anti-inflammatory and Analgesic Properties
Compounds containing 1,2,4-triazol moieties have been synthesized and tested for their anti-inflammatory and analgesic activities. Derivatives have shown significant dose-dependent activity without inducing gastric lesions, suggesting potential for developing new anti-inflammatory and analgesic drugs (B. Tozkoparan et al., 2004).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including substituted 1,2,4-triazines and related compounds, have been studied through crystal structures and molecular orbital calculations. These analyses help understand the molecular basis of their activity and guide the design of new therapeutic agents (Guy Georges et al., 1989).
Direcciones Futuras
The compound could potentially be explored for its biological activities, given its complex structure and the presence of several functional groups . Future research could involve synthesizing the compound and testing it for various biological activities, such as antiviral, anti-inflammatory, or anticancer activity .
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s plausible that this compound could interact with a variety of biological targets depending on its specific functional groups and stereochemistry.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This suggests that this compound could interact with its targets in a way that alters their function, leading to changes in the biological system.
Biochemical Pathways
Given the wide range of potential targets and the diverse biological activities associated with piperazine derivatives , it’s likely that this compound could influence multiple biochemical pathways, each with their own downstream effects.
Pharmacokinetics
The presence of the piperazine moiety in the compound could positively modulate its pharmacokinetic properties . These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body.
Result of Action
Given the potential targets and biological activities associated with piperazine derivatives , the compound could have a variety of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-6-8-19(31-2)9-7-16)28-12-10-27(11-13-28)18-5-3-4-17(24)14-18/h3-9,14,20,30H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWVECZRQIGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)

![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)
![(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2806239.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)
![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)

![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)

